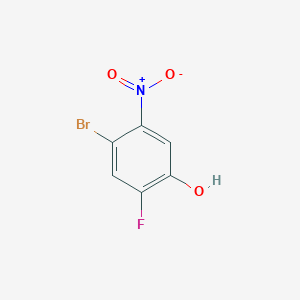

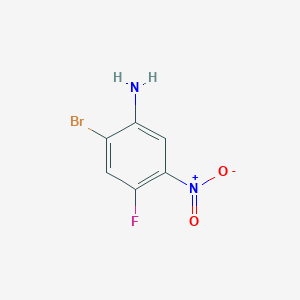

4-Bromo-2-fluoro-5-nitrophenol

Vue d'ensemble

Description

4-Bromo-2-fluoro-5-nitrophenol is an organic compound characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring. Its molecular formula is C6H3BrFNO3, and it has a molecular weight of 236.00 g/mol

Applications De Recherche Scientifique

4-Bromo-2-fluoro-5-nitrophenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals or agrochemicals.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-Bromo-2-fluoro-5-nitrophenol are currently unknown .

Mode of Action

It’s known that nitrophenols can act as inhibitors for various enzymes, and bromo and fluoro substituents may enhance the compound’s reactivity or binding affinity .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways

Pharmacokinetics

It’s known that nitrophenols are generally well-absorbed in the gastrointestinal tract and can be metabolized by the liver . The bromo and fluoro substituents may affect the compound’s distribution and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given its structural features, it may act as an enzyme inhibitor, but specific effects would depend on the enzyme(s) it targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, pH levels can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, temperature and light exposure can affect the compound’s stability .

Analyse Biochimique

Biochemical Properties

4-Bromo-2-fluoro-5-nitrophenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their function in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In some cell lines, it has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death. Conversely, it may also inhibit pathways such as the PI3K/AKT pathway, resulting in reduced cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes, such as those involved in DNA repair and replication. This binding can lead to the accumulation of DNA damage and the activation of cell cycle checkpoints, ultimately resulting in cell cycle arrest or apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary, with some studies reporting sustained inhibition of cell proliferation and others noting eventual adaptation and recovery of cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce significant toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the overall bioavailability and toxicity of the compound, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can affect the localization and concentration of the compound, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and nucleus, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications may play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. One common method includes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-fluoro-5-nitrophenol can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and halogens makes the compound susceptible to nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted phenols or other aromatic compounds.

Reduction: Aminophenols.

Oxidation: Quinones or other oxidized aromatic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-fluoro-5-nitrophenol

- 4-Bromo-2-fluoro-6-nitrophenol

- 2-Bromo-4-fluoro-6-nitrophenol

Uniqueness

4-Bromo-2-fluoro-5-nitrophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and nitro groups makes it a versatile compound for various chemical transformations and applications .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGBLTVXZYYMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591858 | |

| Record name | 4-Bromo-2-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-12-3 | |

| Record name | 4-Bromo-2-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)